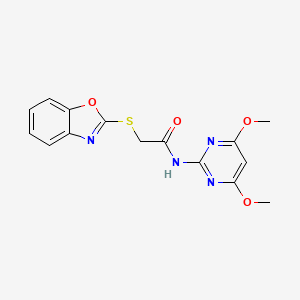

![molecular formula C19H22N2O4 B5578284 (1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)

(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a family of diazabicyclo nonanes, a class characterized by their bicyclic structure incorporating nitrogen atoms. These compounds are known for their versatile chemical properties and reactivity, allowing for a wide range of chemical transformations and applications in synthetic chemistry.

Synthesis Analysis

Synthesis of diazabicyclo nonanes and related compounds often involves complex organic synthesis strategies. For example, the sequential ‘condensation–iodolactonization’ reactions of bis(trimethylsilyloxy)ketene acetals with isoquinolines have been employed to prepare functionalized bicyclic nonanes (Ehsan Ullah et al., 2005). Additionally, cyclization of bis(silyl enol ethers) with quinazolines has been utilized to generate structurally similar compounds (V. Karapetyan et al., 2008).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonanes is characterized by the presence of a bicyclic skeleton with nitrogen atoms in strategic positions, which significantly influences their chemical behavior. X-ray crystallography and NMR spectroscopy have been pivotal in elucidating their three-dimensional structures, demonstrating various conformational arrangements influenced by substituents and intramolecular interactions (M. J. Fernández et al., 1995).

Chemical Reactions and Properties

Diazabicyclo nonanes undergo a variety of chemical reactions, reflecting their rich chemical reactivity. For instance, they can participate in Mannich reactions to yield dinitro derivatives with potential for further functionalization (N. N. Yarmukhamedov et al., 2005). Moreover, the presence of nitrogen atoms allows for unique transformations, such as intramolecular Michael-type reactions, leading to structurally complex bicyclic systems (C. Harris, 1980).

Scientific Research Applications

Synthesis and Receptor Affinity

One study details the synthesis of bicyclic σ receptor ligands, focusing on stereoisomeric alcohols and methyl ethers derived from glutamate. This synthesis involves Dieckmann cyclization and stereoselective reduction, leading to compounds with high σ1 receptor affinity. These compounds were investigated for their cell growth inhibition properties against human tumor cell lines, showing significant cytotoxic activity, particularly against the small cell lung cancer cell line A-427. The study suggests these compounds' potential in targeting specific cancer cell lines due to their receptor affinity and cytotoxic effects (Geiger et al., 2007).

Structural and Conformational Studies

Another area of research involves the structural and conformational analysis of diazabicyclononane derivatives. Studies have employed spectroscopy and X-ray diffraction to determine these compounds' conformations and structural properties. Understanding these aspects is crucial for designing compounds with desired biological activities and pharmacological properties (Gálvez et al., 1985).

Cytotoxicity and Biological Activity

Further research into the biological activity of novel bispidine derivatives highlights the synthesis of compounds with potential therapeutic applications. These studies involve synthesizing various diazabicyclo[3.3.1]nonan-9-one derivatives and evaluating their biological activities and toxicity. Such research underscores the importance of these compounds in developing new treatments for various diseases, demonstrating local anesthetic activity and low toxicity in pharmacological screenings (Malmakova et al., 2021).

properties

IUPAC Name |

(1S,5R)-3-(1,3-benzodioxole-5-carbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c22-18(13-4-6-16-17(7-13)25-11-24-16)20-9-14-3-5-15(10-20)21(19(14)23)8-12-1-2-12/h4,6-7,12,14-15H,1-3,5,8-11H2/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUMLRQYIRZIMN-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3CCC(C2=O)CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

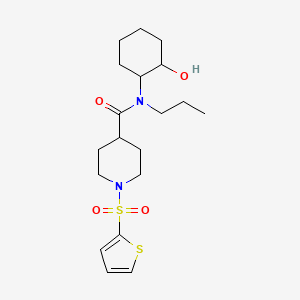

![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)

![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)

![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)

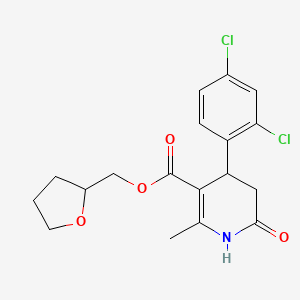

![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)

![2-[(3-oxocyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5578258.png)

![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)